
1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol is a tertiary alcohol with a cyclohexane ring structure. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a methyl group and a 2-methylbutan-2-yl group. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 2-methylbutan-2-yl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides, ethers
Aplicaciones Científicas De Investigación
1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting their properties and dynamics.
Comparación Con Compuestos Similares
1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol can be compared with other similar compounds such as:
Cyclohexanol: A simpler alcohol with a cyclohexane ring and a single hydroxyl group.
2-Methylcyclohexanol: A cyclohexanol derivative with a methyl group substitution.
2-Methyl-2-butanol: A tertiary alcohol with a similar branched structure but without the cyclohexane ring.
The uniqueness of this compound lies in its combination of a cyclohexane ring with a branched alkyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
106615-13-8 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
1-methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H24O/c1-5-11(2,3)10-8-6-7-9-12(10,4)13/h10,13H,5-9H2,1-4H3 |
Clave InChI |
NDAYTACHSTVSNU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCCCC1(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Difluoro-6-azaspiro[3.4]octan-5-one](/img/structure/B15324423.png)
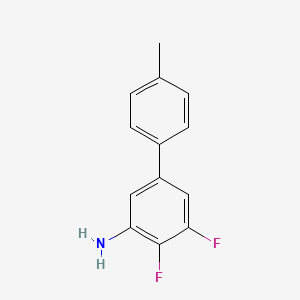
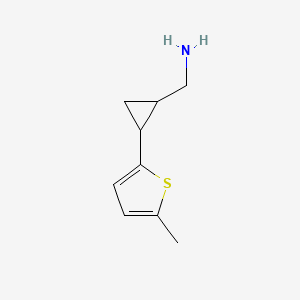
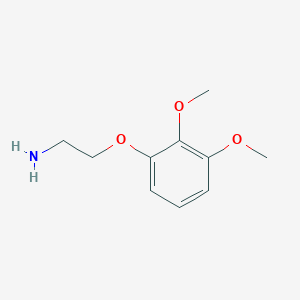
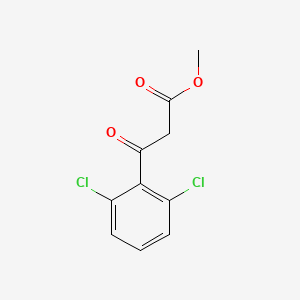

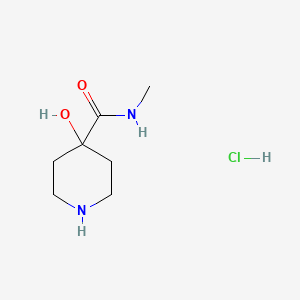
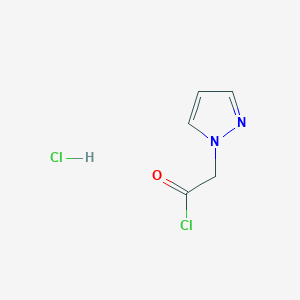
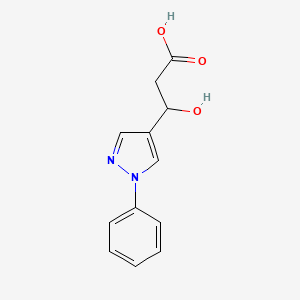


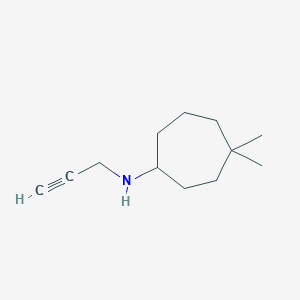
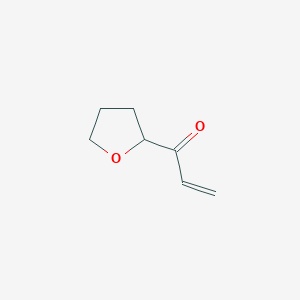
![2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15324528.png)
